1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one
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Overview
Description
1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family
Preparation Methods
The synthesis of 1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-methylimidazo[1,2-a]pyridine with a fluorinated ketone under acidic conditions. Industrial production methods may involve solvent- and catalyst-free synthesis to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, often using reagents like sodium methoxide or potassium tert-butoxide.
Halogenation: Halogenation reactions can introduce additional halogen atoms into the molecule, using reagents like bromine or chlorine
Scientific Research Applications
1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-{8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one is unique due to its specific substitution pattern and fluorine atom. Similar compounds include:
2-methylimidazo[1,2-a]pyridine: Lacks the fluorine atom and has different biological activities.
8-fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 2-position.
6-chloro-2-methylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity .
Properties
CAS No. |
2740822-04-0 |
---|---|
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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